3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)
CAS No.:
Cat. No.: VC17965648
Molecular Formula: C30H34O7
Molecular Weight: 506.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H34O7 |
---|---|
Molecular Weight | 506.6 g/mol |
IUPAC Name | (3aR,5R,6S,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
Standard InChI | InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1 |
Standard InChI Key | SCDVHQXHQOSKCS-QPVVSUSVSA-N |
Isomeric SMILES | CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Canonical SMILES | CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) features a galactopyranose core with three benzyl ether groups at positions 3, 4, and 6, and a methyl orthoacetate group at the 1,2-position. The α-configuration at the anomeric center directs its reactivity in glycosylation reactions, while the benzyl groups provide steric protection during synthetic transformations. The molecular formula is C₃₀H₃₄O₇, with a molecular weight of 506.59 g/mol .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₄O₇ |
Molecular Weight | 506.59 g/mol |
Solubility | Soluble in DMF, DMSO, ethanol |
Stability | Stable at -20°C under anhydrous conditions |
Infrared Peaks (cm⁻¹) | 1750 (C=O), 1220 (C-O-C), 1070 (pyranose ring) |
The compound’s infrared spectrum confirms the presence of the orthoacetate carbonyl (1750 cm⁻¹) and benzyl ether linkages (1220 cm⁻¹). Nuclear Magnetic Resonance (NMR) data reveal distinct signals for the anomeric proton (δ 5.4–5.6 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
Stereochemical Considerations
The α-anomeric configuration ensures selective glycosylation with axial nucleophiles, a trait exploited in synthesizing β-linked disaccharides. Density functional theory (DFT) calculations suggest that the benzyl groups induce a chair conformation (⁴C₁) in the galactopyranose ring, minimizing steric clashes between substituents .
Synthesis and Characterization
Synthetic Pathways
The primary synthesis route involves reacting 3,4,6-tri-O-benzyl-D-galactopyranosyl chloride with methyl orthoacetate under anhydrous conditions, typically using silver triflate as a promoter. This method achieves yields of 65–75% after purification via silica gel chromatography .
Reaction Scheme
Critical parameters include:
-
Temperature: -20°C to 0°C to suppress side reactions
-
Solvent: Dichloromethane (DCM) or toluene
-
Purification: Gradient elution (hexane:ethyl acetate 8:1 to 4:1)
Analytical Validation
High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity (>95%), while mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 507.3 [M+H]⁺ . X-ray crystallography of analogous compounds reveals a distorted boat conformation in the solid state, though solution-phase NMR indicates chair dominance .
Biological Activities and Mechanistic Insights
Glycosidase Inhibition
As a transition-state analog, it competitively inhibits α-galactosidase (Kᵢ = 12 µM), making it a candidate for treating Fabry disease. Molecular docking simulations show hydrogen bonding between the orthoacetate oxygen and enzyme active-site residues .
Industrial and Research Applications
Food Science
In lactose synthesis, the methyl orthoacetate group serves as a temporary protecting group, enabling regioselective glycosylation. Post-reaction hydrolysis yields β(1→4)-linked galactose-glucose dimers with 90% enantiomeric excess .
Pharmaceutical Development
The compound is a key precursor for:
-
Glycosidase inhibitors: E.g., migalastat analogs for lysosomal storage disorders
-
Antiviral agents: Modifications at C-2 generate neuraminidase inhibitors targeting influenza .
Table 2: Industrial Use Cases
Application | Process | Yield |
---|---|---|
Lactose analog production | Acid-catalyzed orthoester hydrolysis | 85% |
Glycopolymer synthesis | Living radical polymerization | 70% |
Challenges and Future Directions
Toxicity Concerns
Preliminary data indicate dose-dependent hepatotoxicity in murine models (ALT elevation at 50 mg/kg), necessitating structure-activity relationship (SAR) studies to mitigate adverse effects .
Stability Optimization
The benzyl ethers are susceptible to hydrogenolysis, limiting use in hydrogenation reactions. Alternative protecting groups (e.g., p-methoxybenzyl) are under investigation .
Synthetic Methodology
Flow chemistry approaches could enhance scalability, reducing reaction times from 12 hours to 30 minutes. Microwave-assisted synthesis shows promise in improving orthoester formation efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume